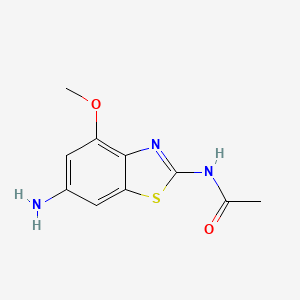

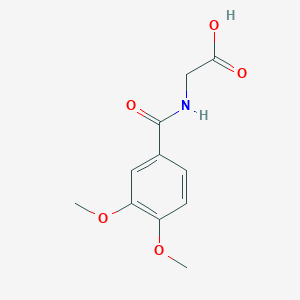

(3,4-Dimethoxy-benzoylamino)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to “(3,4-Dimethoxy-benzoylamino)-acetic acid” involves multi-step chemical reactions starting from base chemical structures. For instance, ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have been synthesized through reactions involving hippuric acid in acetic anhydride, highlighting the versatility of benzoylamino derivatives in synthesizing complex molecules with significant biological activities (Mosti et al., 1994).

Molecular Structure Analysis

The molecular structure of derivatives similar to “this compound” has been elucidated through various analytical techniques. For instance, compounds like 4-methyl-2-(o-tolylamino)benzoic acid have been characterized by single-crystal X-ray diffraction, revealing significant details about their crystal structure and molecular orientation (Liu & Long, 2023).

Chemical Reactions and Properties

The chemical reactivity and transformations of benzoylamino derivatives play a crucial role in synthesizing a wide range of heterocyclic systems. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate has shown versatility in reacting with carbocyclic and heterocyclic 1,3-diketones, leading to the formation of compounds with potential local anesthetic and platelet antiaggregating activities (Ornik et al., 1990).

Physical Properties Analysis

The physical properties of benzoylamino derivatives, including “this compound,” such as solubility, melting points, and crystalline structure, have been studied to understand their behavior in different environments. The synthesis and crystalline properties of compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide insights into the structural features that influence their physical characteristics (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for undergoing various chemical transformations, are fundamental to understanding the applications and handling of “this compound” derivatives. Research into the reactivity of ethyl esters of 2-(benzoylamino) (1-R-2-oxoindoline-3-ylidene) acetic acids, for example, has revealed insights into their potential nootropic and anabolic activities, providing a foundation for future applications (Kolisnyk et al., 2018).

Aplicaciones Científicas De Investigación

1. Antitumor Activity Against Cancer Stem Cells

A study by Bhat, Al‐Dhfyan, & Al-Omar (2016) explored derivatives of (3,4-Dimethoxy-benzoylamino)-acetic acid for antitumor activity against cancer stem cells. These compounds demonstrated significant in vitro anti-proliferative effects and inhibited tumor growth in a LOVO xenograft in a nude mouse experiment.

2. Reactivity and Biological Activities

Kolisnyk et al. (2018) investigated the reactivity of esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids, showing their bioactive properties, including nootropic and antihypoxic activities (Kolisnyk, Svechnikova, Vinnyk, Kolisnyk, & Altukhov, 2018).

3. Synthesis and Structural Analysis for Diverse Applications

Several studies have focused on the synthesis and structural analysis of derivatives of this compound for various scientific applications. For instance, Thomas et al. (2002) explored the oxidative lactonization of electron-rich stilbenes possessing catechol and resorcinol substitution, which are analogues of this compound (Thomas, Lee, Paraidathathu, Weber, & Awang, 2002). Similarly, Liszkiewicz (2002) studied its derivatives for antiproliferative activity in vitro against human cancer cell lines (Liszkiewicz, 2002).

4. Catalytic and Chemical Transformations

Research has also been conducted on the role of this compound derivatives in catalytic and chemical transformations. Partenheimer (2004) studied the aerobic oxidation of 3,4-dimethoxytoluene, a related compound, highlighting unusual characteristics and mechanisms in these reactions (Partenheimer, 2004).

5. Corrosion Inhibition Properties

Chafiq et al. (2020) explored the use of derivatives of this compound as corrosion inhibitors, demonstrating their effectiveness in protecting mild steel in acidic solutions (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Direcciones Futuras

The compound “(3,4-Dimethoxy-benzoylamino)-acetic acid” is used in various scientific research applications. Future research may focus on its potential uses in the synthesis of valuable natural products and organic compounds . Additionally, compounds related to it have shown potential in cancer treatment, suggesting possible future directions in medical research .

Propiedades

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-8-4-3-7(5-9(8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFLXWXUIESMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357623 |

Source

|

| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59893-89-9 |

Source

|

| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)